molecular formula C15H13FO B1312705 4'-Fluoro-3-phenylpropiophenone CAS No. 41938-64-1

4'-Fluoro-3-phenylpropiophenone

Cat. No.: B1312705
CAS No.: 41938-64-1
M. Wt: 228.26 g/mol
InChI Key: NSVLEVFNZSWFDB-UHFFFAOYSA-N
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Description

4’-Fluoro-3-phenylpropiophenone is an organic compound with the molecular formula C15H13FO. It is a white solid with a molecular weight of 228.27 g/mol . This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4’-Fluoro-3-phenylpropiophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 4-fluorobenzene with 3-phenylpropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In industrial settings, the production of 4’-Fluoro-3-phenylpropiophenone may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, catalyst concentration, and reaction time .

Chemical Reactions Analysis

Types of Reactions

4’-Fluoro-3-phenylpropiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4’-Fluoro-3-phenylpropiophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Fluoro-3-phenylpropiophenone involves its interaction with specific molecular targets. The fluorine atom in the compound can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    3-Phenylpropiophenone: Lacks the fluorine substitution, resulting in different reactivity and properties.

    4’-Chloro-3-phenylpropiophenone: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical behavior.

    4’-Bromo-3-phenylpropiophenone: Contains a bromine atom, which affects its reactivity and applications.

Uniqueness

4’-Fluoro-3-phenylpropiophenone is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and the ability to form strong hydrogen bonds. These properties make it valuable in various chemical and biological applications .

Properties

IUPAC Name

1-(4-fluorophenyl)-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVLEVFNZSWFDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20463754
Record name 4'-FLUORO-3-PHENYLPROPIOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41938-64-1
Record name 4'-FLUORO-3-PHENYLPROPIOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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